molecular formula C16H10N2O4 B2365875 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one CAS No. 1314603-15-0

2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B2365875
CAS No.: 1314603-15-0
M. Wt: 294.266
InChI Key: XBYFGHMONVRUBR-CMDGGOBGSA-N
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Description

2-[(E)-2-(3-Nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by an ethenyl group bridging the benzoxazinone core and a 3-nitrophenyl substituent. The nitro group at the meta position on the phenyl ring and the conjugated ethenyl linkage contribute to its electronic properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-13-6-1-2-7-14(13)17-15(22-16)9-8-11-4-3-5-12(10-11)18(20)21/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFGHMONVRUBR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine to form 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . Another approach involves the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions, yielding various 1,2-dihydroquinolines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted oxazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration in various diseases . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing substrate degradation.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituent on Benzoxazinone Aromatic Group Key Functional Groups
Target compound Ethenyl 3-Nitrophenyl Nitro, conjugated ethenyl
2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (3f) Direct aryl linkage 3-Nitrophenyl Nitro
Imprimatin A2 (7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one) Ethenyl + Chloro 4-Nitrophenyl Nitro, chloro, ethenyl
2-[2-(3,4-Dimethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one Vinyl 3,4-Dimethoxyphenyl Methoxy, vinyl
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one Direct heteroaryl linkage Thienyl (heterocyclic) Sulfur-containing heterocycle

Key Observations :

  • Conjugation Effects: The ethenyl group in the target compound enhances π-conjugation, which may improve UV absorption and photostability compared to non-conjugated analogues like 3f .

Physicochemical Properties

Solubility and Stability

  • Target Compound : The nitro and ethenyl groups reduce water solubility but enhance stability in organic solvents (e.g., acetonitrile).
  • Imprimatin A2 : The chloro substituent increases lipophilicity, favoring cell membrane penetration in biological systems .
  • Methoxy-Substituted Analogues : 3,4-Dimethoxyphenyl derivatives exhibit higher solubility in polar aprotic solvents due to electron-donating methoxy groups .

Thermal Properties

  • Melting Points :
    • Target compound: ~220–225°C (predicted based on nitro and ethenyl contributions).
    • 3f: 198–202°C .
    • Imprimatin A2: 235–240°C (chloro group increases crystallinity) .

Herbicidal Activity

  • Target Compound: Expected to exhibit moderate herbicidal activity (IC50 ~10–50 μM), comparable to phenoxyacetic acid herbicides. The ethenyl group may mimic the carboxylic acid substructure in commercial herbicides like 2,4-D .
  • Imprimatin A2 : Demonstrated immune-priming activity in Arabidopsis, enhancing plant defense against pathogens .

Antimicrobial Activity

Compound Activity Against MIC/IC50
Target compound Staphylococcus aureus Pending studies
3f Bacillus subtilis 12.5 µg/mL
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one Staphylococcus aureus 50 µg/mL

Structure-Activity Relationship : Nitro groups at meta positions (as in the target compound) may enhance Gram-positive bacterial inhibition compared to para-substituted analogues .

Spectral Characterization

  • IR Spectroscopy: The target compound shows characteristic C=O stretching at ~1700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹, consistent with nitrobenzoxazinones .
  • NMR : The ethenyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz), confirming the E-configuration .

Biological Activity

2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound known for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a nitrophenyl group attached to a vinyl group, which is further linked to a benzoxazinone ring. Its molecular formula is C16H10N2O4, with a molecular weight of 294.26 g/mol .

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The presence of the nitrophenyl group is particularly significant as it can influence the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown that certain derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities range from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Derivative AS. aureus0.0039
Derivative BE. coli0.025
Derivative CPseudomonas aeruginosaNot tested

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The efficacy of the compound varies depending on the specific cancer type and the concentration used .

Case Study: Anticancer Activity
In a study examining the effects of various benzoxazinone derivatives on cancer cell proliferation, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be around 15 µM, indicating potent activity compared to control groups .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The nitrophenyl group may facilitate binding to target sites, leading to altered enzyme activity or disruption of cellular processes .

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development:

  • Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, which could be leveraged in therapeutic contexts.
  • Polymer Development : The unique properties of this compound are being explored for use in creating advanced materials with specific functionalities .

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